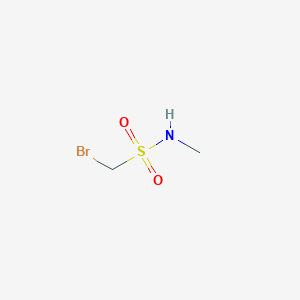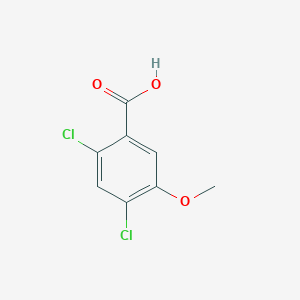![molecular formula C13H7ClN4S B2381694 2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile](/img/structure/B2381694.png)
2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile
Overview
Description
JNK-IN-13 is a selective and potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically targeting JNK2 and JNK3. JNKs are a family of protein kinases that play a crucial role in stress signaling pathways, which are implicated in gene expression, neuronal plasticity, regeneration, cell death, and regulation of cellular senescence . JNK-IN-13 has been studied for its potential therapeutic applications in various diseases, including diabetes, inflammation, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JNK-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts to achieve the desired selectivity and potency .
Industrial Production Methods: Industrial production of JNK-IN-13 follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: JNK-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of JNK-IN-13 .
Scientific Research Applications
JNK-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JNK signaling pathway and its role in various chemical processes.
Biology: Investigated for its effects on cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored for its potential therapeutic applications in treating diseases such as diabetes, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JNK signaling pathway
Mechanism of Action
JNK-IN-13 exerts its effects by selectively inhibiting the activity of JNK2 and JNK3. This inhibition prevents the phosphorylation of c-Jun, a key substrate of JNKs, thereby blocking the downstream signaling pathways involved in stress responses, apoptosis, and inflammation . The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and various stress-activated protein kinases (SAPKs) .
Comparison with Similar Compounds
JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with high specificity.
JNK-IN-11: A potent inhibitor of JNK1, JNK2, and JNK3 with different IC50 values.
CC-930: A JNK inhibitor evaluated for its effects on lung remodeling and pulmonary fibrosis.
Uniqueness of JNK-IN-13: JNK-IN-13 is unique due to its selective inhibition of JNK2 and JNK3, making it a valuable tool for studying the specific roles of these kinases in various biological processes and diseases. Its selectivity and potency distinguish it from other JNK inhibitors, which may have broader or less specific activity .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4S/c14-13-16-6-5-9(18-13)8(7-15)12-17-10-3-1-2-4-11(10)19-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMKLKBODZHJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)




![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)
![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)


![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)
![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)
![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)
